1-(3,4-Dichlorophenyl)-3-methoxyurea
説明
Structure
2D Structure
3D Structure
特性
IUPAC Name |
1-(3,4-dichlorophenyl)-3-methoxyurea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Cl2N2O2/c1-14-12-8(13)11-5-2-3-6(9)7(10)4-5/h2-4H,1H3,(H2,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDSJDNUSIBDVMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CONC(=O)NC1=CC(=C(C=C1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70864772 | |
| Record name | N-(3,4-Dichlorophenyl)-N'-methoxyurea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70864772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17356-61-5 | |
| Record name | N-(3,4-Dichlorophenyl)-N'-methoxyurea | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017356615 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(3,4-Dichlorophenyl)-N'-methoxyurea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70864772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(3,4-DICHLOROPHENYL)-N'-METHOXYUREA | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R12X6ONT89 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Chemical Synthesis and Derivatization Approaches in Research
Methodologies for the Targeted Synthesis of 1-(3,4-Dichlorophenyl)-3-methoxyurea
The targeted synthesis of this compound, while not extensively detailed in publicly available literature, can be achieved through established methods for aryl-urea formation. A primary and highly effective route involves the reaction of 3,4-dichlorophenyl isocyanate with N-methylhydroxylamine. This reaction is a nucleophilic addition where the amino group of N-methylhydroxylamine attacks the electrophilic carbonyl carbon of the isocyanate.
Alternatively, a multi-step, one-pot synthesis can be employed, starting from 3,4-dichloroaniline (B118046). In this approach, the aniline is first treated with a phosgene equivalent, such as triphosgene, to generate the 3,4-dichlorophenyl isocyanate in situ. Subsequent addition of N-methylhydroxylamine to the reaction mixture yields the final product, this compound. This method avoids the isolation of the potentially hazardous isocyanate intermediate.
A similar synthetic strategy is reported for the synthesis of a related compound, N-methyl-N'-(3,4-dichlorophenyl)-urea, where 3,4-dichloroaniline is reacted with methyl isocyanate. prepchem.com This highlights the general applicability of the isocyanate-amine reaction for the synthesis of such urea (B33335) derivatives. The synthesis of Diuron, another related herbicide, also follows a similar pathway where a substituted aniline is treated with phosgene to form an isocyanate, which is then reacted with dimethylamine.
| Reactant 1 | Reactant 2 | Product | Reaction Type |
| 3,4-Dichlorophenyl isocyanate | N-Methylhydroxylamine | This compound | Nucleophilic Addition |
| 3,4-Dichloroaniline | Triphosgene, then N-Methylhydroxylamine | This compound | In situ isocyanate formation and nucleophilic addition |
Synthetic Strategies for Analogue and Derivative Generation of 1-Aryl-3-methoxyurea Structures
The generation of analogue and derivative libraries of 1-Aryl-3-methoxyurea structures is crucial for structure-activity relationship (SAR) studies, which aim to optimize the biological activity of these compounds. The synthetic strategies employed are designed to be versatile, allowing for the modification of both the aryl and the methoxyurea (B1295109) moieties.
One common strategy involves the use of a common intermediate, such as a substituted phenyl isocyanate, which can then be reacted with a variety of amines or hydroxylamines to generate a diverse range of urea derivatives. asianpubs.org For example, reacting 4-chloro-3-trifluoromethylphenyl isocyanate with propargyl amine is a key step in the synthesis of a series of 1,2,3-triazole-cored aryl urea structures. nih.gov
Another approach is the modification of a pre-existing aryl-urea scaffold. For instance, a series of 1,3-diarylurea derivatives were synthesized by reacting a methylsulfonyl-substituted phenyl isocyanate with various substituted anilines. nih.gov This modular approach allows for the systematic exploration of the chemical space around the core urea structure. The synthesis of 1-(1,3-dioxoisoindolin-2-yl)-3-aryl urea analogs also showcases a multi-step approach where substituted anilines are first converted to phenyl carbamates before reacting with 2-aminoisoindoline-1,3-dione. mdpi.com
The table below summarizes various synthetic strategies for generating 1-Aryl-3-methoxyurea analogues.
| Starting Material | Reagent(s) | Resulting Derivative Class |
| Substituted Anilines | Phosgene or equivalents, followed by various amines/hydroxylamines | N-Aryl-N'-substituted ureas |
| Substituted Aryl Isocyanates | Diverse library of amines and hydroxylamines | Varied N'-substituted aryl ureas |
| Aryl Urea Core Structure | Further chemical modifications (e.g., cyclization, substitution) | Complex aryl urea derivatives |
Application of Computer-Aided Design in Urea Derivative Synthesis for Biological Evaluation
Computer-aided drug design (CADD) has become an indispensable tool in the development of new urea derivatives with potential biological activities. nih.gov Molecular docking and other computational techniques are employed to predict the binding affinity and mode of interaction of designed molecules with their biological targets, thereby guiding the synthetic efforts towards more promising candidates. nih.govrsc.org
For example, in the design of novel (thio)urea derivatives as Escherichia coli β-glucuronidase inhibitors, molecular docking was used to predict the binding of the designed compounds to the active site of the enzyme. nih.gov Similarly, in the development of urea-containing MraY inhibitors, docking experiments were used to predict two possible binding modes of the active compounds within the enzyme's active site. rsc.org
The use of machine learning models is also emerging as a powerful tool in CADD. For instance, a machine learning model was used to predict the bioactivity of and screen for novel 4-(imidazo[1,2-a]pyridine-3-carbonyl) phenyl urea derivatives as potent FLT3 inhibitors. nih.gov
The general workflow for the application of CADD in urea derivative synthesis is outlined below:
| Step | Description |
| Target Identification and Validation | Identifying a biological target relevant to a specific disease or process. |
| Lead Identification | Using virtual screening or de novo design to identify initial urea-based lead compounds. |
| Lead Optimization | Employing molecular docking and molecular dynamics simulations to refine the structure of lead compounds to improve their binding affinity and selectivity. |
| Synthesis and Biological Evaluation | Synthesizing the computationally designed compounds and evaluating their biological activity to validate the computational predictions. |
Metabolism and Biotransformation Pathways
Mammalian Metabolism of 1-(3,4-Dichlorophenyl)-3-methoxyurea
In mammals, the metabolism of Linuron (B1675549), and consequently the formation and further biotransformation of its metabolite this compound, is a rapid process primarily occurring in the liver.
In Vivo Biotransformation in Model Organisms
Studies in model organisms, such as rabbits, have demonstrated that after oral or intravenous administration, the parent compound Linuron is quickly distributed to tissues and undergoes extensive first-pass metabolism. nih.gov One of the major metabolites identified in serum samples is this compound. nih.govresearchgate.net This metabolite, along with others, is eventually excreted, often in the urine, after conjugation with glucuronic acid or sulfate, which increases its water solubility and facilitates elimination from the body. researchgate.net
In Vitro Metabolic Fate in Cellular and Subcellular Systems
In vitro experiments using rabbit liver microsomes, which are subcellular fractions containing a high concentration of drug-metabolizing enzymes, have confirmed the findings from in vivo studies. nih.gov These experiments have shown that this compound is a primary metabolite formed from the metabolism of Linuron. nih.gov Such in vitro systems are valuable for studying the specific enzymatic reactions involved in the biotransformation of this compound without the complexities of a whole organism.
Identification of Enzymatic Systems and Metabolic Enzymes (e.g., Cytochrome P450)
The primary enzymatic system responsible for the initial metabolism of Linuron to this compound is the Cytochrome P450 (CYP) monooxygenase system. beyondpesticides.orgmdpi.com These enzymes, located mainly in the liver, are crucial for the Phase I metabolism of a wide range of foreign compounds (xenobiotics). mdpi.com While the specific CYP isoforms involved in the metabolism of this compound have not been extensively detailed in available research, it is known that Linuron itself can induce the P450 system, which could potentially alter its own metabolism and that of other compounds. nih.gov
Comparative Metabolic Profiles with Parent Compounds and Related Metabolites (e.g., 3,4-Dichloroaniline (B118046), 1-(3,4-Dichlorophenyl)urea)
The metabolism of Linuron results in several key metabolites in addition to this compound (also known as DCXU). These include 1-(3,4-dichlorophenyl)urea (DCPU) and 3,4-dichloroaniline (DCA). nih.govresearchgate.netnih.gov Research suggests that the degradation of Linuron is predominantly initiated by demethylation to form this compound, followed by demethoxylation. researchgate.net Studies have observed that DCXU and DCPU are often found in higher concentrations compared to other metabolites, indicating these are major transformation products. nih.govresearchgate.net The metabolite DCPU has been shown to be a potent inhibitor of testosterone (B1683101) synthesis, more so than the parent compound Linuron. nih.gov
Table 1: Key Mammalian Metabolites of Linuron
| Metabolite Name | Abbreviation | Role in Metabolism |
| This compound | DCXU | A primary metabolite formed by demethylation of Linuron. |
| 1-(3,4-Dichlorophenyl)urea | DCPU | A further degradation product. |
| 3,4-Dichloroaniline | DCA | A metabolite formed through hydrolysis of the urea (B33335) linkage. |
Plant Metabolism of this compound
In plants, the parent compound Linuron acts as an herbicide by inhibiting photosynthesis. pomais.com The metabolism of Linuron and its metabolites within plant tissues is a key factor in its herbicidal activity and selectivity.
Uptake and Translocation Mechanisms within Plant Tissues
Pesticides and their metabolites can be taken up from the soil by plant roots and subsequently translocated to other parts of the plant, such as the shoots and leaves. nih.gov The efficiency of this uptake and translocation is influenced by the physicochemical properties of the compound, particularly its hydrophobicity, as well as by plant-specific factors like root system development. nih.govnih.gov For phenylurea herbicides like Linuron, uptake from the soil solution into the roots is a critical first step for its herbicidal action. Once inside the plant, these compounds are generally transported upwards through the xylem, the water-conducting tissue. The metabolism of Linuron within the plant leads to the formation of metabolites including this compound. The plant's ability to metabolize the parent compound and its metabolites can determine its tolerance to the herbicide. mdpi.com
Biotransformation Processes and Metabolite Formation in Agricultural Crops
The selective phytotoxicity of this compound in agricultural settings is largely determined by the differential metabolic capabilities of various plant species. Tolerant crops, such as soybeans, corn, and potatoes, possess enzymatic systems that effectively detoxify the herbicide. The primary metabolic pathways involved in this biotransformation include N-dealkylation, deamination, and decarboxylation, which ultimately lead to the liberation of the 3,4-dichloroaniline moiety ccme.ca.
The rate of metabolism varies significantly among tolerant species. Studies have shown that corn can eliminate linuron and its metabolites within approximately 31 days, while soybeans and potatoes achieve this over 83 and 98 days, respectively ccme.ca. The principal transformation processes involve the removal of the methoxy and methyl groups from the urea side chain. These reactions result in the formation of several key metabolites. While linuron is more readily absorbed by plant roots from the soil than by foliage, its subsequent breakdown within the plant tissue prevents phytotoxic accumulation in resistant species orst.edu.
The major metabolites resulting from these transformations in plants share similarities with those found in other environmental compartments. The primary reactions are demethylation and demethoxylation, leading to the formation of N-(3,4-dichlorophenyl)-N-methoxyurea, N-(3,4-dichlorophenyl)-N-methylurea, and subsequently N-(3,4-dichlorophenyl)urea.
Table 1: Major Metabolites of this compound in Tolerant Agricultural Crops
| Metabolite Name | Chemical Formula | Formation Pathway |
|---|---|---|
| N-(3,4-dichlorophenyl)-N-methoxyurea | C8H8Cl2N2O2 | Demethylation |
| N-(3,4-dichlorophenyl)-N-methylurea | C8H8Cl2N2O | Demethoxylation |
| N-(3,4-dichlorophenyl)urea | C7H6Cl2N2O | Sequential Demethylation & Demethoxylation |
| 3,4-dichloroaniline | C6H5Cl2N | Hydrolysis of the urea linkage |
Environmental Biotransformation of this compound
Once introduced into the environment, this compound is subject to various transformation processes that dictate its persistence and fate. Biotic degradation by microorganisms is the principal mechanism for its dissipation in both soil and aquatic systems orst.eduepa.gov.
Microbial Degradation Pathways in Soil Ecosystems
In terrestrial environments, the persistence of this compound is moderate, with a reported field half-life ranging from 30 to 150 days, and a representative average of about 60 days orst.edu. The primary route of degradation is microbial metabolism orst.edu. The aerobic soil metabolism half-life has been observed in the range of 57 to 100 days epa.gov.
The degradation process is initiated by soil microorganisms that hydrolyze the parent compound. This initial step typically cleaves the urea side chain, yielding two main primary metabolites: 3,4-dichloroaniline (3,4-DCA) and N,O-dimethylhydroxylamine. The formation of 3,4-DCA is a critical step, as this metabolite is then subject to further microbial degradation, which can lead to the opening of the aromatic ring and complete mineralization to carbon dioxide, water, and inorganic chloride. Other identified soil metabolites include desmethoxy linuron, indicating that demethoxylation is also a relevant pathway in soil environments herts.ac.uk. The rate and extent of these processes are influenced by soil properties such as organic matter content, moisture, and temperature nih.gov.
Table 2: Key Soil Metabolites and Degradation Half-Life of this compound
| Parameter | Value | Reference |
|---|---|---|
| Primary Soil Metabolites | ||
| 3,4-dichloroaniline | orst.eduherts.ac.uk | |
| desmethoxy linuron | herts.ac.uk | |
| Degradation Kinetics | ||
| Aerobic Soil Half-Life (t½) | 57 - 100 days | epa.gov |
| Representative Field Half-Life (t½) | ~60 days | orst.edu |
Aerobic and Anaerobic Metabolism in Aquatic Environments
In aquatic systems, the fate of this compound is also governed predominantly by microbial activity. The compound can enter surface waters through runoff epa.gov. Its persistence is influenced by the oxygen content of the water and sediment.
Under aerobic conditions, microbial degradation proceeds, though it can be somewhat persistent in waters with low microbiological activity epa.govepa.gov. However, evidence suggests that the compound is less persistent under anaerobic conditions. An anaerobic aquatic metabolism study reported a half-life of less than 21 days epa.gov. This indicates that in anoxic sediments or water layers, degradation can occur more rapidly than in oxygenated environments epa.govepa.gov.
The primary degradation in aquatic systems involves fairly rapid transformation into three main metabolites: desmethoxy linuron, desmethoxy monolinuron, and norlinuron epa.gov.
Table 3: Aquatic Metabolism of this compound
| Condition | Half-Life (t½) | Primary Metabolites |
|---|---|---|
| Aerobic | Potentially persistent in low activity waters | desmethoxy linuron, desmethoxy monolinuron, norlinuron |
| Anaerobic | < 21 days | desmethoxy linuron, desmethoxy monolinuron, norlinuron |
Photolytic Transformation and Degradation Kinetics
In addition to biotic processes, this compound can be degraded by abiotic factors, particularly sunlight. Direct photolysis in water occurs slowly, with a reported half-life of one to two months epa.gov.
However, the rate of degradation can be significantly accelerated through photocatalysis. Studies using titanium dioxide (TiO₂) as a photocatalyst have demonstrated a much faster breakdown of the herbicide. Under optimal conditions with irradiated TiO₂ suspensions, the degradation follows a pseudo-first-order kinetic model researchgate.net. This advanced oxidation process not only breaks down the parent molecule but also leads to its almost complete mineralization, converting the organic structure into harmless end-products such as water, carbon dioxide, and inorganic ions researchgate.net.
Table 4: Photolytic Degradation Kinetics of this compound in Water
| Degradation Process | Kinetic Model | Half-Life (t½) | Notes |
|---|---|---|---|
| Direct Photolysis | First-Order | 1 - 2 months | Occurs under natural sunlight epa.gov. |
| Photocatalysis (with TiO₂) | Pseudo-First-Order | ~30 minutes | Under optimal experimental conditions; leads to near-complete mineralization researchgate.net. |
Molecular Mechanisms of Biological Activity
Endocrine Disrupting Potential and Androgen Receptor (AR) Antagonism
In vitro studies have definitively characterized 1-(3,4-Dichlorophenyl)-3-methoxyurea as an androgen receptor (AR) antagonist. nih.gov This means that it binds to the AR but fails to elicit the normal biological response that androgens like testosterone (B1683101) would. Instead, it blocks the receptor, preventing endogenous androgens from binding and activating it. This antagonistic activity has been demonstrated in cell-based assays designed to measure AR activity. nih.gov
When compared to its parent compound, linuron (B1675549), and other metabolites such as 1-(3,4-dichlorophenyl) urea (B33335) (DCU) and 3,4-dichloroaniline (B118046) (DCA), this compound displays a qualitatively similar antiandrogenic profile. nih.gov However, there are significant differences in their potencies.
Comparative Antiandrogenic Activity
| Compound | Androgen Receptor Antagonism | IC50 for AR Antagonism (μM) |
|---|---|---|
| Linuron | Yes | 2.8 |
| This compound (DCXU) | Yes | Data not specified |
| 1-(3,4-dichlorophenyl) urea (DCU) | Yes | Data not specified |
| 3,4-dichloroaniline (DCA) | Yes | Data not specified |
This table summarizes the androgen receptor antagonistic activity of linuron and its metabolites. Data sourced from a 2023 study published in Chemosphere. nih.gov
The antiandrogenic activity of this compound, along with other metabolites, is believed to contribute significantly to the reproductive and developmental toxicity observed following exposure to the parent compound, linuron. nih.gov By acting as AR antagonists, these metabolites can disrupt the normal hormonal signaling required for male reproductive tract development and function. It is suggested that the combined antiandrogenic effects of linuron and its metabolites, including the inhibition of testosterone synthesis, are likely responsible for the adverse in vivo outcomes. nih.gov
Modulation of Steroidogenesis and Hormone Synthesis Pathways
Beyond its direct interaction with the androgen receptor, this compound also exerts its endocrine-disrupting effects by modulating the synthesis of steroid hormones, a process known as steroidogenesis. nih.gov
In contrast to their inhibitory effects on androgen production, this compound and its related compounds have been observed to increase the levels of estrogens and corticosteroids. nih.gov This disruption of the delicate balance between different steroid hormones further underscores the compound's endocrine-disrupting potential, as altered ratios of androgens to estrogens can have profound physiological consequences.
Effects on Steroid Hormone Synthesis
| Compound | Effect on Androgen Synthesis | Effect on Estrogen Synthesis | Effect on Corticosteroid Synthesis |
|---|---|---|---|
| Linuron | Inhibition | Increased | Increased |
| This compound (DCXU) | Inhibition | Increased | Increased |
| 1-(3,4-dichlorophenyl) urea (DCU) | Potent Inhibition (IC50 = 6.7 μM for testosterone) | Increased | Increased |
| 3,4-dichloroaniline (DCA) | Inhibition | Increased | Increased |
This table illustrates the impact of linuron and its metabolites on the synthesis of key steroid hormones. Data sourced from a 2023 study published in Chemosphere. nih.gov
Broader Biological Interactions (e.g., Photosynthesis Inhibition in Related Chemical Classes)
The compound this compound belongs to the phenylurea class of chemicals, a group widely recognized for its potent biological activity, particularly as herbicides. The primary and most extensively studied biological interaction for this chemical class is the inhibition of photosynthesis.
Phenylurea compounds are potent inhibitors of the photosynthetic process in susceptible plants. Their mechanism of action targets a critical step in the light-dependent reactions of photosynthesis. They disrupt the photosynthetic electron transport chain by binding to specific sites within Photosystem II (PSII), a key protein complex located in the thylakoid membranes of chloroplasts.
The specific site of action is the Q_B binding niche on the D1 protein of the PSII complex. Under normal conditions, a mobile electron carrier called plastoquinone (B1678516) (PQ) binds to this site to accept electrons, which is a crucial step for the continuation of the electron flow. Phenylurea herbicides competitively bind to this D1 protein niche, effectively displacing the plastoquinone Q_B. This binding blocks the electron flow from the primary quinone acceptor (Q_A) to the secondary quinone acceptor (Q_B).
The blockage of the electron transport chain has immediate and severe consequences for the plant. While it does halt the production of chemical energy (ATP) and reducing power (NADPH) through photosynthesis, the rapid death of the plant is not caused by simple starvation. Instead, the inhibition leads to a build-up of highly energized chlorophyll (B73375) molecules. Unable to transfer their energy through the normal pathway, these molecules can lead to the formation of secondary toxic substances and reactive oxygen species, which cause rapid cellular damage through lipid peroxidation. This process results in the destruction of chlorophyll and cell membranes, leading to the characteristic symptoms of chlorosis (yellowing) and necrosis (tissue death), which typically appear first on the margins of older leaves.
Research into quantitative structure-activity relationships (QSAR) for this class has shown that specific structural features significantly influence inhibitory potency. For instance, the presence of a 3,4-disubstitution on the phenyl ring, a feature of this compound, is known to enhance the efficiency of PSII inhibition.
The table below details several well-known phenylurea compounds that share this mechanism of action.
Table 1: Research Findings on Related Phenylurea Photosynthesis Inhibitors
| Compound Name | Molecular Formula | Primary Function | Key Research Findings |
| Diuron | C_9H_10Cl_2N_2O | PSII Inhibitor | Binds to the D1 protein of PSII, blocking electron transfer to plastoquinone. Its application leads to the destruction of chlorophyll and carotenoids due to photooxidative stress. It is often used as a reference standard in photosynthesis inhibition studies. |
| Linuron | C_9H_10Cl_2N_2O_2 | PSII Inhibitor | A selective herbicide that inhibits photosynthesis by binding to the D1 protein in the thylakoid membrane, stopping electron flow. |
| Tebuthiuron | C_9H_16N_4OS | PSII Inhibitor | A broad-spectrum herbicide taken up by the roots that moves to the leaves to inhibit photosynthesis at the D1 quinone-binding protein site. |
| Metobromuron | C_9H_11BrN_2O_2 | PSII Inhibitor | A substituted urea herbicide that functions by inhibiting electron transport in Photosystem II. |
| Isoproturon | C_12H_18N_2O | PSII Inhibitor | A phenylurea herbicide used for pre- and post-emergence weed control that acts by blocking the photosynthetic electron transport chain. |
Structure Activity Relationships Sar and Computational Studies
Elucidation of Structure-Activity Relationships for Androgen Receptor Ligand Interactions
The activity of 1-(3,4-Dichlorophenyl)-3-methoxyurea and related phenylurea compounds as androgen receptor (AR) antagonists is intrinsically linked to their molecular structure. The key structural components that dictate this interaction are the dichlorinated phenyl ring, the central urea (B33335) moiety, and the terminal N-methoxy group.
The 3,4-Dichlorophenyl Group : The halogenated aromatic ring is a critical feature for the binding of many non-steroidal ligands to the androgen receptor. nih.gov The 3,4-dichloro substitution pattern on the phenyl ring contributes significantly to the compound's hydrophobicity, facilitating its entry into the largely nonpolar ligand-binding pocket of the AR. Studies on phenylurea herbicides like linuron (B1675549) have shown that their metabolites, such as 3,4-dichloroaniline (B118046), retain affinity for the androgen receptor, underscoring the importance of this chlorinated moiety. nih.gov The chlorine atoms can form specific halogen bonds and van der Waals interactions with amino acid residues, anchoring the ligand within the binding site.
The Urea Moiety : The urea group (-NH-C(O)-NH-) acts as a rigid and polar core. It is a crucial pharmacophore, capable of forming multiple hydrogen bonds with key amino acid residues in the AR ligand-binding pocket, such as Arginine 752 and Glutamine 711. These hydrogen bonds are essential for stabilizing the ligand-receptor complex and are a common feature among many known AR antagonists. nih.gov
The N-methoxy Group : The substitution on the terminal nitrogen of the urea bridge significantly influences both binding affinity and metabolic stability. In related herbicides like linuron or diuron, this position is occupied by N-methoxy-N-methyl or N,N-dimethyl groups, respectively. researchgate.net The N-methoxy group in this compound affects the electronic properties and steric profile of the molecule. This modification can alter the hydrogen bond donating and accepting capacity of the adjacent nitrogen atom and influence the compound's susceptibility to N-dealkylation by metabolic enzymes. The precise impact of the N-methoxy group compared to an N-methyl group would determine its relative binding potency and pharmacokinetic half-life.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction
Quantitative Structure-Activity Relationship (QSAR) models are statistical tools used to predict the biological activity of chemicals based on their molecular structures. For a series of this compound analogs, a QSAR model can be developed to predict their androgen receptor binding affinity. nih.govresearchgate.net Such models are typically built using multiple linear regression (MLR) or more complex machine learning algorithms. frontiersin.org
A hypothetical QSAR study would involve synthesizing or computationally generating a series of analogs with varied substituents on the phenyl ring and the terminal nitrogen. Key molecular descriptors, such as hydrophobicity (LogP), electronic properties (Hammett constants, σ), and steric parameters (Taft parameters, Es), would be calculated for each analog. The biological activity, such as the half-maximal inhibitory concentration (IC50) for AR binding, would be experimentally determined and converted to a logarithmic scale (pIC50).
A potential QSAR equation might take the form: pIC50 = c0 + c1(LogP) - c2(σ) + c3(Es)
This equation would quantify the contribution of hydrophobicity, electronic effects, and steric bulk to the anti-androgenic activity. Based on 3D-QSAR studies of other AR antagonists, it is often found that bulky, hydrophobic groups on the phenyl ring enhance activity, while the electronic nature of the substituents can fine-tune binding affinity. rsc.org
Hypothetical QSAR Data for this compound Analogs
Quantitative In Vitro to In Vivo Extrapolation (QIVIVE) Approaches
Quantitative In Vitro to In Vivo Extrapolation (QIVIVE) combines in vitro bioactivity data with PBPK models to predict a substance's effects in a whole organism, reducing the need for extensive animal testing. nih.govnih.gov This approach is particularly valuable for assessing the endocrine-disrupting potential of chemicals like this compound. researchgate.net
A QIVIVE workflow for this compound would involve:
In Vitro Hazard Identification : Determining the concentration at which this compound antagonizes the androgen receptor in a cell-based assay (e.g., an AR-responsive reporter gene assay). This yields an IC50 or a benchmark concentration. nih.gov
Pharmacokinetic Modeling : Using the PBPK model described previously to predict the internal concentrations in the target tissue of a fetus (e.g., fetal plasma) resulting from a specific maternal exposure dose during a critical window of development.
Risk Characterization : Comparing the predicted internal concentrations to the in vitro effective concentrations. If the predicted fetal blood levels exceed the in vitro IC50 for AR antagonism, there is a potential risk of in vivo anti-androgenic effects, such as a reduced anogenital distance in male offspring. researchgate.net
This approach provides a quantitative link between a molecular initiating event (AR antagonism) and an adverse outcome at the organism level.
Theoretical Chemistry and Computational Docking Studies on Molecular Interactions
Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a ligand when it interacts with a target protein. nih.gov Docking this compound into the ligand-binding domain of the androgen receptor (PDB ID: 2AX6, for example) can reveal the specific molecular interactions that underpin its antagonist activity. researchgate.netresearchgate.net
A docking simulation would likely predict the following interactions:
The urea group's N-H protons would act as hydrogen bond donors to the side chains of Gln711 and Arg752.
The carbonyl oxygen of the urea would act as a hydrogen bond acceptor.
The 3,4-dichlorophenyl ring would be situated in a hydrophobic pocket, making favorable contacts with residues such as Leu704, Trp741, Met745, and Phe764.
The chlorine atoms may engage in favorable halogen bonding with backbone carbonyls or other electron-rich atoms in the pocket.
Docking studies can be used to screen a library of virtual analogs, with the predicted binding energy (docking score) serving as a proxy for binding affinity. This allows for the prioritization of analogs for chemical synthesis and biological testing.
**Hypothetical Docking Scores for this compound Analogs at the Androgen Receptor**
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Environmental Fate and Persistence Research
Adsorption and Desorption Dynamics within Soil and Sediment Matrices
The adsorption and desorption characteristics of 1-(3,4-Dichlorophenyl)-3-methoxyurea, commonly known as linuron (B1675549), are critical determinants of its environmental distribution and potential for leaching. Research indicates that linuron's binding to soil and sediment is significantly influenced by the physicochemical properties of these matrices, particularly organic matter content.
Studies utilizing batch equilibration techniques have demonstrated that the adsorption of linuron conforms to the Freundlich adsorption equation. The Freundlich constant (K) and the distribution coefficient (Kd) show a highly significant positive correlation with the organic matter (OM) content, especially in soils with OM content above 2%. For soils with lower OM content (below 2%), there is still a significant correlation with OM, and the distribution coefficient also correlates with the clay and silt plus clay content. This indicates that both organic carbon and mineral surfaces contribute to the adsorption of linuron. The organic carbon-water partition coefficient (Koc), a measure of a chemical's tendency to be adsorbed by soil or sediment, for linuron ranges from 370 to 987, classifying it as moderately bound to soil.
The process of adsorption and desorption in sediment-water systems can be rapid. Investigations have shown that when aqueous solutions of linuron are exposed to wet sediment, the resulting adsorption is initially very fast, reaching approximately 75% of equilibrium values within 3 to 6 minutes. Furthermore, the adsorption has been found to be completely reversible after two hours of contact time, suggesting that for short-term interactions, equilibrium is established quickly relative to transport processes like stream movement.
Soil water content and temperature also play a role in linuron's sorption dynamics. Sorption coefficients (Kd) have been observed to increase with higher water content in unsaturated soils and decrease with rising temperatures. For instance, Kd values for linuron on silty clay and sandy loam soils at 12% water content and 40°C were 3.9 and 7.0 mL/g, respectively.
| Parameter | Value | Soil/Sediment Type | Reference |
|---|---|---|---|
| Koc | 555 - 987 | General Soil | |
| Koc | 400 | General Soil | |
| Koc | 370 | SCS Database | |
| Kd | 3.9 mL/g | Silty Clay (12% water, 40°C) | |
| Kd | 7.0 mL/g | Sandy Loam (12% water, 40°C) |
Environmental Persistence and Dissipation Rates in Various Compartments
Linuron is classified as moderately persistent in the environment. Its dissipation from soil and water is primarily governed by microbial degradation, with other processes like photodegradation and volatilization considered less significant.
In terrestrial environments, the persistence of linuron, often measured by its half-life (DT50), varies considerably depending on soil type, moisture, temperature, and microbial activity. Under field conditions, the half-life of linuron typically ranges from 30 to 150 days, with a representative value estimated at 60 days. Laboratory studies have further detailed these dependencies. For example, the aerobic soil metabolism half-life has been reported to be between 57 and 100 days. The half-life is shorter in moist, warm conditions that favor microbial activity and longer in dry, cold conditions. In one study, the half-life in a Colorado loam at 25°C was 29 days under wet conditions but extended to 98 days under dry conditions. At 5°C, these half-lives increased to 77 and 261 days, respectively.
In aquatic systems, linuron has the potential to be somewhat persistent, particularly in surface waters with low microbiological activity and long hydrological residence times. Its resistance to abiotic hydrolysis at neutral pH, coupled with moderate susceptibility to direct photolysis in water (half-life of 1-2 months), contributes to its persistence. However, it may be less persistent under anaerobic conditions in water and sediment, with a reported half-life of less than 21 days in an anaerobic aquatic metabolism study.
| Compartment | Condition | Half-Life (Days) | Reference |
|---|---|---|---|
| Soil (Field) | Various | 30 - 150 | |
| Soil (Field) | Representative | 60 | |
| Soil (Lab) | Aerobic | 57 - 100 | |
| Soil (Lab) | Sandy Loam | 37 | |
| Soil (Lab) | Clay Loam | 44 | |
| Water | Direct Photolysis | 30 - 60 | |
| Water/Sediment | Anaerobic Aquatic Metabolism | < 21 |
Transport and Mobility in Terrestrial and Aquatic Systems
The transport and mobility of linuron in the environment are directly linked to its adsorption characteristics and persistence. Based on its Koc values, linuron is expected to have low to moderate mobility in most soils. The strong correlation between linuron adsorption and soil organic matter content means that in soils with adequate organic matter, its potential to migrate downwards to groundwater is limited by the combined processes of adsorption and microbial degradation.
However, increased mobility can occur under specific environmental conditions. In coarse-textured soils, such as sands, or in soils with low levels of organic matter, linuron is less strongly adsorbed and therefore has a higher potential for leaching. Soil thin-layer chromatography (TLC) studies have classified linuron as slightly mobile in the majority of soils tested (77%) and moderately mobile in the remainder (23%). Leaching experiments in soil columns have shown that the rate of movement and mass transfer to water can be influenced by the addition of organic amendments or surfactants.
Linuron can contaminate surface waters through spray drift during application and via runoff. For several weeks after application, there is a high potential for linuron to be transported into surface water bodies, particularly from sloping fields, poorly drained soils, and areas with shallow groundwater. The transport can occur with linuron dissolved in the runoff water and adsorbed to eroding soil particles. Despite its potential for runoff, once in a surface water body, linuron is expected to degrade fairly rapidly into its primary metabolites.
Bioaccumulation Potential in Environmental Organisms
Bioaccumulation refers to the accumulation of a substance in an organism at a concentration higher than that in the surrounding environment. For linuron, the potential for bioaccumulation in aquatic organisms is generally considered to be low to moderate. This assessment is primarily based on the Bioconcentration Factor (BCF), which is the ratio of the chemical's concentration in an organism to its concentration in the surrounding water at a steady state.
Experimental studies have been conducted to determine the BCF of linuron in fish. In one study involving bluegill fish exposed to [C14] linuron for 28 days, maximum BCF values were 49 for the whole fish, 34 for muscle tissue, and 39 for carcass tissues. Reported BCF values from other studies range from 40x to 240x. These values are below the threshold that typically signifies a high potential for bioaccumulation. A substance with a log Pow (octanol-water partition coefficient) greater than 3 is often flagged for bioconcentration assessment; linuron's log Pow is approximately 3.0. The relatively low BCF values indicate that linuron does not significantly accumulate in the fatty tissues of aquatic organisms and is likely to be metabolized and excreted.
| Organism | Tissue | BCF Value | Reference |
|---|---|---|---|
| Bluegill Fish | Whole Fish | 49 | |
| Bluegill Fish | Muscle | 34 | |
| Bluegill Fish | Carcass | 39 | |
| Aquatic Organisms | Not Specified | 13 - 49 | |
| Aquatic Organisms | Not Specified | 40 - 240 |
Advanced Analytical Methodologies for Environmental and Biological Research
Development and Validation of Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methods
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) stands as the cornerstone for the analysis of 1-(3,4-dichlorophenyl)-3-methoxyurea. eurl-pesticides.euvliz.be The development of robust LC-MS/MS methods involves the careful optimization of several key parameters to ensure accurate and reliable quantification.
The chromatographic separation is typically achieved using a reversed-phase column, such as a C18 column. vliz.beeurl-pesticides.eu The mobile phase often consists of a gradient mixture of an organic solvent, like acetonitrile (B52724) or methanol, and an aqueous solution containing additives such as formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape and ionization efficiency. vliz.beeurl-pesticides.eu
For detection, tandem mass spectrometry is employed, operating in the multiple reaction monitoring (MRM) mode. eurl-pesticides.eueurl-pesticides.eu This technique provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for the target analyte. For this compound, one transition is typically used for quantification, while a second transition serves for confirmation. eurl-pesticides.eu
Method validation is a critical step to ensure the reliability of the analytical data. eurl-pesticides.eu Validation protocols assess various parameters, including linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, precision (repeatability and reproducibility), and matrix effects. nih.govnih.gov Linearity is established by analyzing a series of calibration standards over a defined concentration range. nih.gov The LOD and LOQ are determined based on the signal-to-noise ratio, typically 3:1 for LOD and 10:1 for LOQ. nih.gov Accuracy is evaluated by spiking blank matrix samples with known concentrations of the analyte and calculating the percent recovery. nih.gov Precision is assessed by analyzing replicate samples at different concentrations on the same day (intra-day) and on different days (inter-day). nih.gov
| Parameter | Typical Conditions |
|---|---|
| Chromatographic Column | Reversed-phase C18 |
| Mobile Phase | Gradient of acetonitrile/methanol and water with formic acid or ammonium acetate |
| Ionization Mode | Electrospray Ionization (ESI) in positive mode |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
High-Performance Liquid Chromatography (HPLC) Applications with Diverse Detection Techniques (e.g., UV-DAD)
While LC-MS/MS is the preferred method for its sensitivity and selectivity, high-performance liquid chromatography (HPLC) with ultraviolet-diode array detection (UV-DAD) can also be utilized for the analysis of this compound, particularly when higher concentrations are expected or when MS instrumentation is unavailable. nih.govmdpi.com
HPLC methods for this compound typically employ a reversed-phase separation mechanism, similar to LC-MS/MS methods. sielc.com The UV detector is set to monitor the absorbance at a wavelength where the analyte exhibits maximum absorption, which enhances the sensitivity of the detection. A diode array detector (DAD) offers the advantage of acquiring the entire UV spectrum of the eluting peaks, which can aid in peak identification and purity assessment. mdpi.com
The development of an HPLC-UV/DAD method involves optimizing the mobile phase composition to achieve good separation of the target analyte from potential interferences in the sample matrix. nih.gov Validation of HPLC-UV/DAD methods follows similar principles to LC-MS/MS validation, including the assessment of linearity, accuracy, precision, and specificity. nih.gov
| Detection Technique | Advantages | Disadvantages |
|---|---|---|
| LC-MS/MS | High sensitivity and selectivity, structural confirmation | Higher instrument cost and complexity |
| HPLC-UV/DAD | Lower cost, robust, provides spectral information | Lower sensitivity and selectivity compared to MS/MS |
Sample Preparation and Extraction Protocols for Complex Environmental and Biological Matrices
The analysis of this compound in environmental and biological samples necessitates an effective sample preparation and extraction step to remove interfering matrix components and concentrate the analyte of interest. researchgate.netresearchgate.net The choice of extraction technique depends on the nature of the sample matrix.
For solid samples like soil and sediment, common extraction methods include pressurized liquid extraction (PLE) and solid-phase extraction (SPE). omicsonline.org PLE uses elevated temperatures and pressures to accelerate the extraction process with organic solvents. SPE involves passing a liquid sample through a solid sorbent that retains the analyte, which is then eluted with a small volume of solvent. researchgate.net The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, originally developed for pesticide residue analysis in food, has also been adapted for environmental matrices. eurl-pesticides.eueurl-pesticides.eu This method typically involves an initial extraction with an organic solvent like acetonitrile, followed by a cleanup step using dispersive solid-phase extraction (d-SPE) with sorbents such as primary secondary amine (PSA) to remove matrix interferences. eurl-pesticides.eu
For aqueous samples such as water, solid-phase extraction (SPE) is a widely used technique. vliz.be The water sample is passed through an SPE cartridge containing a sorbent that retains the analyte. After washing the cartridge to remove interfering substances, the analyte is eluted with a suitable solvent. vliz.be
In biological matrices like plasma or tissue, protein precipitation is often the first step to remove proteins that can interfere with the analysis. nih.gov This is typically achieved by adding an organic solvent like acetonitrile or methanol. nih.govnih.gov Following centrifugation, the supernatant containing the analyte can be further cleaned up using SPE or liquid-liquid extraction (LLE) before analysis. researchgate.net
Trace Determination Techniques and Sensitivity Enhancements for Environmental Monitoring
Achieving the low detection limits required for environmental monitoring of this compound often necessitates the use of specialized techniques to enhance sensitivity.
One of the primary ways to improve sensitivity is through efficient sample pre-concentration during the extraction process. omicsonline.org By using a larger sample volume and eluting the analyte into a small final volume, a significant concentration factor can be achieved.
In LC-MS/MS analysis, optimizing the ionization source parameters, such as the electrospray voltage and gas temperatures, can significantly improve the signal intensity of the target analyte. researchgate.net The selection of the most intense and specific MRM transitions is also crucial for maximizing sensitivity. eurl-pesticides.eu
The use of ultra-high-performance liquid chromatography (UHPLC) systems can also contribute to sensitivity enhancement. thermofisher.com UHPLC utilizes columns with smaller particle sizes, resulting in sharper and narrower peaks, which leads to a better signal-to-noise ratio and, consequently, lower detection limits. thermofisher.com
Furthermore, advancements in mass spectrometry technology, such as the use of high-resolution mass spectrometers (HRMS), can provide enhanced selectivity and reduce background noise, thereby improving the limits of detection for trace-level analysis.
Q & A
Q. What are the established synthetic routes for 1-(3,4-Dichlorophenyl)-3-methoxyurea, and how can reaction conditions be optimized for higher yields?
The synthesis typically involves coupling 3,4-dichloroaniline with methoxyurea derivatives under controlled conditions. A scalable method adapted from similar urea compounds (e.g., dimethylurea analogs) involves:
- Step 1 : Reacting 3,4-dichlorophenyl isocyanate with methoxyamine in a polar aprotic solvent (e.g., dichloromethane) at 0–25°C.
- Step 2 : Purification via recrystallization or column chromatography to isolate the product .
Optimization Tips : - Use anhydrous conditions to minimize hydrolysis by-products.
- Monitor reaction progress via TLC or HPLC to adjust stoichiometry and temperature .
Q. What analytical techniques are recommended for quantifying this compound in environmental samples?
Validated methods include:
- HPLC-UV : Use a C18 column with acetonitrile/water (70:30) mobile phase, detection at 254 nm .
- LC-MS/MS : Electrospray ionization (ESI+) in MRM mode (precursor ion m/z 235 → product ions m/z 163, 127) for enhanced specificity in complex matrices .
Sample Preparation : Solid-phase extraction (SPE) with C18 cartridges improves recovery rates in water and soil samples .
Q. How does this compound metabolize in biological systems, and what are its primary metabolites?
In vivo studies (e.g., rodent models) identify two key pathways:
- Hydrolysis : Cleavage of the urea bond to form 3,4-dichloroaniline (3,4-DCA) and methoxyamine, detected via GC-MS .
- N-Demethylation : Formation of 1-(3,4-dichlorophenyl)urea as a secondary metabolite, confirmed by NMR and high-resolution MS .
Experimental Design : Administer radiolabeled compound (¹⁴C) to track metabolite distribution in urine, feces, and tissues .
Advanced Research Questions
Q. How can molecular docking studies predict the binding affinity of this compound to androgen receptors?
Methodology :
- Protein Preparation : Retrieve the human androgen receptor (AR) crystal structure (PDB ID: 2AM9). Remove water molecules and add polar hydrogens.
- Ligand Preparation : Generate 3D conformers of the compound using Open Babel; optimize geometry with DFT (e.g., B3LYP/6-31G*).
- Docking : Use AutoDock Vina with a grid box centered on the AR ligand-binding domain. Set exhaustiveness to 20 for accuracy .
Validation : Compare predicted binding energies (ΔG) with experimental IC₅₀ values from AR inhibition assays .
Q. How should researchers design experiments to resolve contradictions in reported environmental half-lives of this compound?
Approach :
- Controlled Degradation Studies : Incubate the compound under varying conditions (pH, UV exposure, microbial activity) and quantify degradation via LC-MS.
- Statistical Analysis : Apply ANOVA to identify significant factors (e.g., pH 7–9 accelerates hydrolysis by 2.5×) .
Troubleshooting : Cross-validate results using isotopically labeled internal standards to correct for matrix effects .
Q. What mechanistic insights explain the anti-androgenic activity of this compound metabolites?
Hypothesis : The primary metabolite, 3,4-DCA, may act as an AR antagonist by competing with dihydrotestosterone (DHT) for binding. Experimental Validation :
- AR Competitive Binding Assays : Use fluorescence polarization with FITC-labeled DHT.
- Transcriptional Activation : Transfect HEK293 cells with AR-responsive luciferase reporters; measure inhibition of DHT-induced activity .
Data Interpretation : IC₅₀ values <1 μM suggest high potency, requiring further in vivo endocrine disruption studies .
Q. What strategies improve the stability of this compound in long-term ecotoxicology studies?
Recommendations :
- Storage : Store in amber vials at –20°C under argon to prevent photodegradation and oxidation .
- Formulation : Encapsulate in biodegradable polymers (e.g., PLGA) to slow hydrolysis in aquatic environments .
Monitoring : Periodically analyze samples via HPLC to verify integrity over 6–12 months .
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